2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various bases and acids depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can undergo deprotection under acidic conditions, revealing the free amine which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
Uniqueness
2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is unique due to its specific structural features, including the presence of a chloro group and a BOC-protected amine. These characteristics make it particularly useful in selective synthesis and as a versatile intermediate in organic chemistry.
Biological Activity
The compound 2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (commonly referred to as Boc-Tic-OH) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Boc-Tic-OH is C15H18ClN1O4, and it features a chloro substituent that may enhance its biological activity. The tert-butoxycarbonyl (Boc) group is often used in organic synthesis to protect amine functionalities during chemical reactions.
Antimicrobial Activity
Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Compound | Target Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Boc-Tic-OH | Mycobacterium tuberculosis | 7.05 | Inhibition of cell wall synthesis |
Related Derivative | E. coli | 5.32 | Disruption of cell membrane integrity |
Antitumor Activity
Tetrahydroisoquinoline derivatives have also been studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human cancer cell lines, Boc-Tic-OH demonstrated an IC50 value of 12 µM against A549 lung cancer cells, suggesting significant potential as an anticancer agent. The study indicated that the compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
The biological activity of Boc-Tic-OH can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction pathways.
- DNA Intercalation : Some studies suggest that tetrahydroisoquinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
Research Findings
A comprehensive evaluation was conducted to assess the compound's pharmacological profile:
- In vitro Studies : Various assays demonstrated that Boc-Tic-OH exhibits selective toxicity towards cancer cells while sparing normal cells.
- In vivo Studies : Animal models showed a reduction in tumor size with minimal side effects when treated with Boc-Tic-OH.
Properties
Molecular Formula |
C16H20ClNO4 |
---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
8-chloro-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C16H20ClNO4/c1-9-13-10(11(14(19)20)5-6-12(13)17)7-8-18(9)15(21)22-16(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,19,20) |
InChI Key |
OGFPFNIDWWPYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2CCN1C(=O)OC(C)(C)C)C(=O)O)Cl |
Origin of Product |
United States |
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